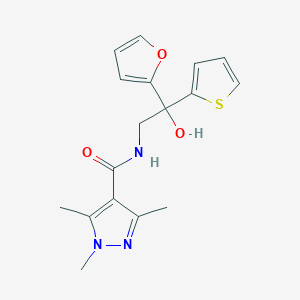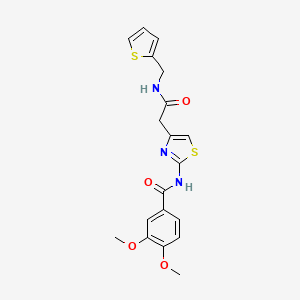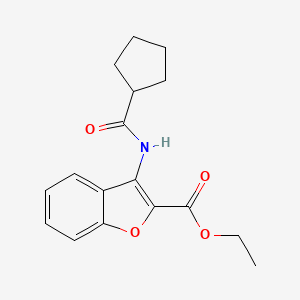![molecular formula C15H16N4OS B2467080 1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)urea CAS No. 1448034-69-2](/img/structure/B2467080.png)
1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)urea” is a complex organic molecule that contains an imidazo[1,2-a]pyridine ring and a thiophene ring . These types of compounds are often used in medicinal chemistry due to their diverse biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an imidazo[1,2-a]pyridine ring, a thiophene ring, and a urea linkage . These functional groups could potentially influence the compound’s reactivity and biological activity.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the imidazo[1,2-a]pyridine and thiophene rings, as well as the urea linkage . These groups could participate in various chemical reactions, but without specific context or experimental data, it’s difficult to predict the exact reactions this compound might undergo.Applications De Recherche Scientifique
Synthesis and Biological Activity
Antiulcer Agents : A study by Starrett et al. (1989) focused on synthesizing new imidazo[1,2-a]pyridines with potential antiulcer properties. These compounds were tested for antisecretory and cytoprotective properties, with some showing notable cytoprotective effects in ethanol and HCl models (Starrett, Montzka, Crosswell, & Cavanagh, 1989).
Antimicrobial Activities : Ladani et al. (2009) synthesized compounds related to the imidazo[1,2-a]pyridine structure, testing them for antibacterial and antifungal activities (Ladani, Tala, Akbari, Dhaduk, & Joshi, 2009).
Chemical Properties and Reactions
Functionalized Pyrroles and Thiophenes : Cheng et al. (2010) described a method for creating polyfunctionalized pyrroles and thiophenes using imidazo[1,5-a]pyridine carbene-derived zwitterions (Cheng, Peng, & Li, 2010).
Photochromic Systems : Nakayama et al. (1991) investigated a diarylethene with imidazo[1,2-a]pyridine and thiophene rings, exploring its photoreactive properties (Nakayama, Hayashi, & Irie, 1991).
Structural and Spectral Studies
Crystal Structure and Vibrational Properties : Chen et al. (2021) focused on the crystal structure and vibrational properties of a derivative of imidazo[1,2-a]pyridine, revealing insights into its molecular structure and hydrogen bonding (Chen, Chen, Wu, Zhang, Liao, & Zhou, 2021).
Cadmium Chloride Complex : Hakimi et al. (2012) synthesized and characterized a cadmium chloride complex containing an imidazo[1,5-a]pyridine derivative, providing details on its crystal structure (Hakimi, Mardani, Moeini, Mohr, Schuh, & Vahedi, 2012).
Potential Applications in Antitumor Activity
- Antitumor Activity : A 2022 study by Chena et al. explored the antitumor activity of N-(8-(3-ureidophenyl)imidazo[1,2-a]pyridin-6-yl)acetamide derivatives, finding significant anticancer activity against certain cell lines (Chena, Chena, Wua, Yea, Zhaoa, & Zhoua, 2022).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future research directions for this compound would likely involve further exploration of its synthesis, reactivity, and potential biological activities . This could include studies to optimize its synthesis, investigations into its reactivity under various conditions, and biological assays to determine its activity against different targets.
Propriétés
IUPAC Name |
1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c1-2-18(15(20)17-14-7-5-9-21-14)11-12-10-16-13-6-3-4-8-19(12)13/h3-10H,2,11H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZVBBYPDFQXGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CN=C2N1C=CC=C2)C(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(3-Chlorobenzoyl)amino]-4-methylpentanoic acid](/img/structure/B2466997.png)
![2-{4,6-dioxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-(propan-2-yl)acetamide](/img/structure/B2466999.png)

![1-[2-(2-fluorophenyl)-2-hydroxyethyl]-N-[3-(1H-pyrazol-1-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2467004.png)
![Endo-tert-butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/no-structure.png)
![[2-(cyclohexylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2467006.png)
![2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2467007.png)
![2-(2H-1,3-benzodioxol-5-yl)-N-(2-{7-oxo-6H,7H-furo[2,3-c]pyridin-6-yl}ethyl)acetamide](/img/structure/B2467008.png)



![methyl (2Z)-2-[(4-fluorobenzoyl)imino]-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2467017.png)


